3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole.
Scientific Research Applications
Structural and Chemical Analysis
A study by Gülsüm Gündoğdu et al. (2017) explored the synthesis and structural characterization of similar triazolothiadiazole compounds. They focused on the crystal structures, determined using synchrotron X-ray powder diffraction, revealing significant insights into the molecular arrangement and bonding of such compounds (Gündoğdu et al., 2017).
Antimicrobial Applications
Research by D. H. Purohit et al. (2011) on related 1,3,4-triazolo[3,4-b][1,3,4]thiadiazoles showed significant antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Purohit et al., 2011).
Anticonvulsant Activities
A study by Xianqing Deng et al. (2012) on triazolothiadiazole derivatives demonstrated potent anticonvulsant activities in electroshock tests. This indicates their potential use in treating seizure disorders (Deng et al., 2012).
Anticancer Potential
Research by D. Sunil et al. (2010) investigated the anticancer activity of triazolo-thiadiazoles in hepatocellular carcinoma cell lines. These compounds exhibited cytotoxic effects, suggesting their potential as anticancer agents (Sunil et al., 2010).
Synthesis and Biological Activity Studies
A study by Zhijin Fan et al. (2010) on thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles reported the synthesis and evaluation of their fungicidal activities. This indicates their potential application in agrochemicals for plant protection (Fan et al., 2010).
properties
Product Name |
3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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Molecular Formula |
C14H9ClN4S2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9ClN4S2/c15-10-5-3-9(4-6-10)13-16-17-14-19(13)18-12(21-14)8-11-2-1-7-20-11/h1-7H,8H2 |
InChI Key |
JSEHQJJIJOMWNN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CSC(=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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